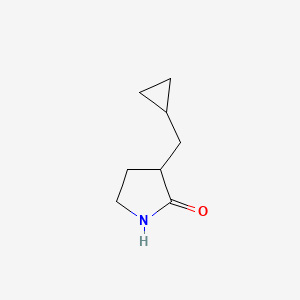

3-(Cyclopropylmethyl)pyrrolidin-2-one

Description

Properties

IUPAC Name |

3-(cyclopropylmethyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c10-8-7(3-4-9-8)5-6-1-2-6/h6-7H,1-5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKKDGRKHDGZCRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC2CCNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260859-39-9 | |

| Record name | 3-(cyclopropylmethyl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Cyclization Approach via 4-Substituted Pyrrolidin-2-one Precursors

Method Overview:

This method involves the cyclization of suitable N-alkylated amino acids or their derivatives to form the pyrrolidinone ring, followed by functionalization to introduce the cyclopropylmethyl group.

- Synthesis of N-alkylated amino acids or esters.

- Cyclization under dehydrating conditions to form the pyrrolidin-2-one ring.

- Alkylation of the nitrogen atom with cyclopropylmethyl halides or related reagents.

Reaction Scheme:

$$

\text{N-alkyl amino acid derivative} \xrightarrow{\text{cyclization}} \text{pyrrolidin-2-one} \xrightarrow{\text{alkylation}} \text{3-(Cyclopropylmethyl)pyrrolidin-2-one}

$$

- Cyclization often employs dehydrating agents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).

- Alkylation utilizes cyclopropylmethyl bromide or chloride in the presence of bases such as potassium carbonate or sodium hydride.

Research Findings:

While this route is straightforward, it often requires multi-step procedures and careful control of reaction conditions to prevent over-alkylation or side reactions.

Synthesis via 2-Pyrrolidinone Derivatives and Subsequent Functionalization

Method Overview:

This approach involves synthesizing 2-pyrrolidinone derivatives with reactive sites at the 3-position, which are then functionalized with cyclopropylmethyl groups through nucleophilic substitution or addition reactions.

- Preparation of 2-pyrrolidinone core via lactam formation.

- Introduction of a suitable leaving group at the 3-position (e.g., halides).

- Nucleophilic substitution with cyclopropylmethyl nucleophiles.

Reaction Scheme:

$$

\text{2-Pyrrolidinone} \xrightarrow{\text{halogenation}} \text{3-halo-pyrrolidin-2-one} \xrightarrow{\text{nucleophilic substitution}} \text{this compound}

$$

- Halogenation with N-bromosuccinimide (NBS) or phosphorus tribromide (PBr₃).

- Nucleophilic substitution with cyclopropylmethyl magnesium bromide or cyclopropylmethyl sodium.

Research Findings:

This method provides regioselectivity and efficiency, especially when employing highly reactive nucleophiles and optimized conditions to prevent elimination or side reactions.

Cyclopropylmethylation of Pyrrolidinone via Radical or Cationic Pathways

Method Overview:

Radical or cationic methods involve generating cyclopropylmethyl radicals or carbocations that add to the pyrrolidinone ring or its precursors.

- Generation of cyclopropylmethyl radicals via photoredox catalysis or thermolysis.

- Addition to activated pyrrolidinone intermediates bearing electrophilic sites.

Reaction Scheme:

$$

\text{Pyrrolidinone intermediate} + \text{cyclopropylmethyl radical} \rightarrow \text{this compound}

$$

- Photoredox catalysts such as Ru(bpy)₃²⁺ or Ir complexes.

- Radical initiators like AIBN or peroxides.

- Mild heating or light irradiation.

Research Findings:

Radical pathways offer high regioselectivity and mild conditions, with recent advances demonstrating their utility in complex molecule synthesis.

Synthesis via Multi-step Pathways Involving Intermediates

Data Table 1: Comparative Overview of Preparation Methods

| Method | Starting Materials | Key Reagents | Reaction Type | Advantages | Limitations |

|---|---|---|---|---|---|

| 1. Direct Cyclization | Amino acids, esters | POCl₃, cyclopropylmethyl halides | Cyclization + alkylation | Straightforward, scalable | Multi-step, purification challenges |

| 2. Halogenation & Substitution | 2-Pyrrolidinone derivatives | NBS, MgBr, Na | Halogenation + nucleophilic substitution | Regioselectivity | Requires reactive intermediates |

| 3. Radical/Cationic Addition | Pyrrolidinone precursors | Photoredox catalysts, radical initiators | Radical addition | Mild conditions, high selectivity | Specialized equipment needed |

| 4. Multi-step Intermediates | Various precursors | Multiple reagents | Sequential transformations | Flexibility | Lengthy process |

Notable Research Findings and Patent Data

- Patent CN110862310A describes a synthesis route for cyclopropyl methyl ketone, a key intermediate in preparing cyclopropylmethyl derivatives, involving hydro-hydrolysis, chlorination, and alkylation steps, which can be adapted for pyrrolidinone synthesis by substituting appropriate intermediates.

- Literature from the Royal Society of Chemistry details methods for synthesizing similar heterocyclic compounds via multi-step pathways, emphasizing regioselectivity and yield optimization.

Chemical Reactions Analysis

Types of Reactions: 3-(Cyclopropylmethyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

3-(Cyclopropylmethyl)pyrrolidin-2-one has been investigated for its potential therapeutic effects, particularly in the following areas:

- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit cell growth in various cancer cell lines. For instance, certain derivatives achieved up to 67% growth inhibition in CNS cancer cells during MTT assays.

- Antimicrobial Properties : The compound exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) comparable to standard antibiotics have been reported, indicating its potential as an antimicrobial agent .

- Anti-inflammatory Effects : Research indicates that derivatives can reduce pro-inflammatory cytokine levels, suggesting their utility in managing inflammatory diseases. These compounds have demonstrated anti-inflammatory activities comparable to nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen .

- Neuropharmacology : Some studies suggest that these derivatives may influence neurotransmitter systems involved in mood regulation, indicating potential antidepressant effects.

Chemical Synthesis

In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, makes it valuable in producing pharmaceuticals and agrochemicals.

Anticancer Evaluation

In a study assessing the anticancer properties of this compound derivatives, compounds were tested against multiple cancer cell lines using MTT assays. Results indicated that specific derivatives could inhibit cell growth by over 50%, particularly in lung and CNS cancer cell lines.

Antimicrobial Testing

A series of derivatives were evaluated for their antimicrobial activity against various microbial strains. The results demonstrated significant antibacterial effects, with some compounds exhibiting MIC values comparable to established antibiotics such as penicillin and tetracycline .

Inflammation Studies

Research on the anti-inflammatory properties of these compounds showed that they could effectively reduce cytokine levels in vitro. This suggests their potential application in treating conditions characterized by chronic inflammation .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

- Binding Affinity : Variations in substituents on the pyrrolidine ring significantly affect binding affinities to target receptors. Modifications enhancing lipophilicity often lead to increased potency.

- Biological Activity : The cyclopropylmethyl group plays a pivotal role in enhancing selectivity and potency towards specific biological targets, contributing to the compound's diverse pharmacological effects.

Summary of Findings

The applications of this compound span several scientific fields, demonstrating its versatility as a therapeutic agent and synthetic intermediate. The following table summarizes key findings related to its applications:

| Application Area | Key Findings | Methods Used |

|---|---|---|

| Anticancer | Up to 67% growth inhibition in CNS cancer cells | MTT assays |

| Antimicrobial | Significant antibacterial effects | Disk diffusion, broth microdilution methods |

| Anti-inflammatory | Reduction of cytokine levels | In vitro assays |

| Neuropharmacology | Potential antidepressant effects | Behavioral assays (forced swim test) |

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, depending on its structure and functional groups . The exact pathways and targets vary based on the specific application and biological context.

Comparison with Similar Compounds

Substituent Position and Bioactivity

- 4-Amino-1-(cyclopropylmethyl)pyrrolidin-2-one (C₈H₁₄N₂O, MW 154.21 g/mol): This derivative features a cyclopropylmethyl group at the 1-position and an amino group at the 4-position.

- 1-{3-[4-(2-Chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one (Compound 7): This arylpiperazine-substituted pyrrolidinone exhibits high alpha1-adrenoceptor (α1-AR) affinity (pKi = 7.13). The piperazine and chloro-phenyl groups enable strong receptor interactions, contrasting with the simpler cyclopropylmethyl group in the target compound, which lacks such pharmacophoric elements .

Pharmacological Profiles

Physicochemical Properties

- Lipophilicity and Solubility: The cyclopropylmethyl group in this compound increases lipophilicity (predicted LogP ~1.5) compared to polar derivatives like 4-aminopyrrolidinones. This may enhance blood-brain barrier penetration but reduce aqueous solubility .

- Boiling Point and Density: For comparison, 1-[3-(aminomethyl)phenyl]pyrrolidin-2-one (C₁₁H₁₄N₂O) has a predicted boiling point of 444.2°C and density of 1.185 g/cm³, whereas the target compound’s simpler structure likely results in lower boiling points and density .

Biological Activity

3-(Cyclopropylmethyl)pyrrolidin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activity

This compound belongs to the pyrrolidine class of compounds, known for their interactions with various biological targets. Research indicates that this compound exhibits antimicrobial , anticancer , and anti-inflammatory properties, making it a versatile candidate for drug development .

The biological activity of this compound is attributed to its ability to interact with multiple biochemical pathways. It has been shown to:

- Inhibit tumor growth : The compound can modulate cell proliferation and induce apoptosis in various cancer cell lines .

- Exhibit antimicrobial effects : Its derivatives have demonstrated efficacy against a range of bacterial and fungal pathogens .

- Modulate inflammatory responses : The compound can influence inflammatory pathways, reducing markers associated with inflammation .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The cyclopropylmethyl group plays a pivotal role in enhancing the compound's selectivity and potency towards specific biological targets.

Key Findings from SAR Studies

- Binding Affinity : Variations in substituents on the pyrrolidine ring significantly affect binding affinities to target receptors. For example, modifications that enhance lipophilicity often lead to increased potency .

- Anticancer Activity : In vitro studies have shown that certain derivatives can inhibit cell growth by over 50% in lung and CNS cancer cell lines, indicating strong anticancer potential .

- Anti-inflammatory Activity : Compounds derived from this compound have been shown to reduce inflammation markers in various assays, highlighting their therapeutic promise in inflammatory diseases .

Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

- Anticancer Evaluation : In a study assessing the anticancer properties, derivatives were tested against multiple cancer cell lines using MTT assays. Results showed that certain compounds achieved up to 67% growth inhibition in CNS cancer cells .

- Antimicrobial Testing : A series of derivatives were evaluated for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that some compounds exhibited significant antibacterial effects, suggesting potential applications in treating infections .

- Inflammation Studies : Research focused on the anti-inflammatory properties demonstrated that specific derivatives could effectively reduce cytokine levels in vitro, supporting their use in managing inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(cyclopropylmethyl)pyrrolidin-2-one, and what are their key optimization parameters?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, cyclopropylmethyl groups are often introduced through alkylation of pyrrolidinone precursors using cyclopropylmethyl halides under basic conditions (e.g., NaH or K₂CO₃). Reaction optimization should focus on solvent choice (polar aprotic solvents like DMF or THF), temperature control (40–80°C), and stoichiometric ratios (1:1.2 for amine:alkylating agent). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate the product .

Q. What spectroscopic techniques are recommended for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- 1H-NMR : Analyze the pyrrolidinone ring protons (δ 2.5–3.5 ppm for CH₂ groups) and cyclopropylmethyl protons (δ 0.5–1.5 ppm for cyclopropane CH₂ and CH). Coupling patterns (e.g., splitting of cyclopropane protons) confirm substituent geometry.

- 13C-NMR : The carbonyl carbon (C=O) appears at δ 170–180 ppm. Cyclopropyl carbons are typically δ 5–15 ppm.

- TLC : Use silica plates with UV visualization (Rf ~0.3–0.5 in ethyl acetate/hexane). Confirm purity by single-spot development .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation.

- PPE : Use nitrile gloves, safety goggles, and lab coats. Avoid skin contact due to potential irritancy (no toxicity data available, assume precautionary principles).

- Ventilation : Conduct reactions in fume hoods to minimize inhalation risks. No occupational exposure limits are established, but maintain airborne concentrations below 1 mg/m³ .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported synthetic yields of this compound derivatives?

- Methodological Answer : Yield variations often arise from competing side reactions (e.g., over-alkylation or ring-opening). Mitigation strategies:

- Kinetic Control : Use lower temperatures (0–25°C) and dropwise addition of alkylating agents.

- Protecting Groups : Temporarily protect the pyrrolidinone nitrogen with Boc or Fmoc groups to direct reactivity.

- Analytical Monitoring : Employ in-situ FTIR or HPLC to track reaction progress and optimize quenching times .

Q. What strategies are effective in designing enantioselective syntheses of pyrrolidinone derivatives like this compound?

- Methodological Answer :

- Chiral Catalysts : Use asymmetric organocatalysts (e.g., proline derivatives) or transition-metal complexes (e.g., Ru-BINAP) to induce stereochemistry during cyclization or alkylation.

- Chiral Pool Synthesis : Start from enantiopure precursors (e.g., L-proline) and retain configuration during functionalization.

- Resolution Techniques : Separate racemic mixtures via chiral column chromatography (Chiralpak® AD-H) or enzymatic resolution .

Q. How does the cyclopropylmethyl substituent influence the physicochemical properties and reactivity of pyrrolidin-2-one derivatives?

- Methodological Answer :

- Steric Effects : The cyclopropane ring introduces strain, increasing susceptibility to ring-opening under acidic conditions.

- Electron Effects : The electron-donating cyclopropyl group stabilizes adjacent carbocations, influencing reactivity in SN1 reactions.

- Lipophilicity : LogP increases by ~0.5–1.0 units compared to unsubstituted pyrrolidinone, enhancing membrane permeability in biological assays .

Q. What quality control protocols are essential for ensuring batch-to-batch consistency in this compound synthesis?

- Methodological Answer :

- Purity Standards : Require ≥95% purity (HPLC, 220 nm, C18 column).

- Residual Solvent Analysis : Use GC-MS to detect traces of DMF or THF (limit: <500 ppm).

- Stability Testing : Monitor degradation under accelerated conditions (40°C/75% RH for 4 weeks) to establish shelf-life .

Q. What computational modeling approaches are suitable for predicting the biological activity of this compound analogs?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., enzymes or GPCRs).

- QSAR Models : Develop regression models correlating substituent electronic parameters (Hammett σ) with bioactivity data.

- MD Simulations : Perform 100-ns simulations in explicit solvent (TIP3P water) to assess conformational stability and binding kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.